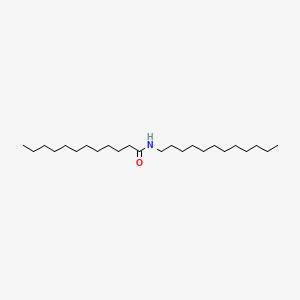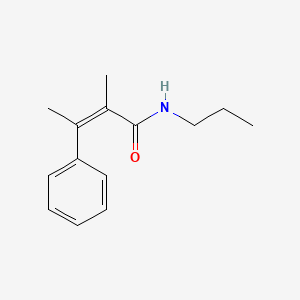![molecular formula C16H14N2O3 B13950822 1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester CAS No. 50609-54-6](/img/structure/B13950822.png)
1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-acetic acid ethyl ester is a heterocyclic compound with the molecular formula C16H14N2O3.
Méthodes De Préparation
The synthesis of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-acetic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzimidazole with an unsaturated ketone derivative in the presence of a base catalyst, followed by esterification . Industrial production methods often employ similar strategies but on a larger scale, optimizing reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-Oxo-1H-pyrimido[1,2-a]quinoline-2-acetic acid ethyl ester involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-acetic acid ethyl ester can be compared with other similar compounds such as:
6-Ethoxy-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical and biological properties.
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid butyl ester: Another related compound with variations in the ester group, affecting its reactivity and applications.
Propriétés
Numéro CAS |
50609-54-6 |
|---|---|
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
ethyl 2-(1-oxopyrimido[1,2-a]quinolin-2-yl)acetate |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-15(19)9-12-10-17-14-8-7-11-5-3-4-6-13(11)18(14)16(12)20/h3-8,10H,2,9H2,1H3 |
Clé InChI |
GKZJDLVDRPMCOY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=C2C=CC3=CC=CC=C3N2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)



![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)

![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)

![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)

![(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)


